molecular formula C30H26D6F6N4O2 B1574238 Monohydroxy Netupitant D6

Monohydroxy Netupitant D6

Cat. No. B1574238
M. Wt: 600.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Monohydroxy Netupitant-d6 is labelled Monohydroxy Netupitant (M547510) which is a derivative of Netupitant (N390950). Netupitant (N390950) is a potent and selective neurokinin-1 receptor (NK1) receptor antagonist. Netupitant (N390950) is achiral and orally active.

Scientific Research Applications

Metabolism and Excretion

  • Pharmacokinetic Profile and Metabolism : Monohydroxy Netupitant (M3) is identified as a major metabolite of Netupitant, a neurokinin 1 receptor antagonist. In a pharmacokinetic study, it accounted for about 33% of the Netupitant plasma exposure. The study indicated extensive metabolism of Netupitant, forming phase I and II metabolites, including M3. Elimination was mainly via feces, with less than 4% through urine, indicating the hepatic/biliary route as the major elimination pathway for drug-related entities (Giuliano et al., 2012).

Pharmacological Characterization

  • Electrochemistry in Metabolization Simulation : A study on the oxidative metabolization pattern of Netupitant, including M3, utilized electrochemistry coupled with mass spectrometry. It simulated the intensive hepatic biotransformation of Netupitant, mimicking enzyme-mediated reactions such as N-dealkylation, hydroxylation, and N-oxidation. This approach provided insights into potentially unknown metabolites and offered an alternative method for synthesizing oxidation products for further studies (Chira et al., 2021).

Neurokinin-1 Receptor Antagonism

  • PET Imaging and ADME Studies : Netupitant, and by extension its metabolites like M3, has been studied for its brain receptor occupancy and disposition in humans using positron emission tomography (PET) imaging. These studies provide insights into the effectiveness of Netupitant as a neurokinin-1 receptor antagonist, including its absorption, metabolism, and elimination patterns, crucial for understanding the role of M3 in this process (Spinelli et al., 2013).

Drug Interactions and Safety

  • Pharmacokinetic Interaction Studies : Research on Netupitant's effect on the pharmacokinetics of other drugs, like midazolam, erythromycin, and dexamethasone, can be pertinent to understanding the behavior of its metabolites, including M3. These studies examine how Netupitant, as a moderate inhibitor of CYP3A4, impacts the metabolism and clearance of co-administered drugs, providing indirect insights into the interactions and safety profile of M3 (Lanzarotti & Rossi, 2013).

properties

Product Name

Monohydroxy Netupitant D6

Molecular Formula

C30H26D6F6N4O2

Molecular Weight

600.63

synonyms

Monohydroxy Netupitant-d6;  N-[4-[2-(Hydroxymethyl)phenyl]-6-(4-methyl-1-piperazinyl)-3-pyridinyl]-N,α,α-trimethyl-3,5-bis(trifluoromethyl)-benzeneacetamide-d6

Origin of Product

United States

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